molecular formula C13H13ClN2O2 B2433905 3-(4-Chlorophenyl)-pyrazole-1-butyric acid CAS No. 832113-69-6

3-(4-Chlorophenyl)-pyrazole-1-butyric acid

Cat. No.: B2433905
CAS No.: 832113-69-6
M. Wt: 264.71
InChI Key: AHTBSXHHYFTNDW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Medicinal Chemistry Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.govmdpi.comspectrabase.comdundee.ac.uk Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive framework for designing molecules that can interact with biological targets. globalresearchonline.net The pyrazole nucleus is a core component of several approved drugs, highlighting its therapeutic potential. dundee.ac.uk For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, and other pyrazole-containing compounds have found applications as anticancer, antimicrobial, and antiviral agents. mdpi.comdundee.ac.uk The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile. spectrabase.com

The Role of Carboxylic Acid Functionalities in Bioactive Chemical Entities

The carboxylic acid group is a common functional group in many pharmaceuticals and plays a crucial role in their biological activity. researchgate.net This functional group can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors, which is often a key determinant in a drug's mechanism of action. researchgate.net Furthermore, the carboxylic acid moiety can significantly influence a compound's pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion (ADME). researchgate.net The acidic nature of the carboxylic acid group can enhance a molecule's water solubility, which is often a desirable property for drug candidates. drugbank.com

Overview of 3-(4-Chlorophenyl)-pyrazole-1-butyric Acid as a Research Target

This compound is a molecule that combines the key features of a pyrazole heterocycle and a carboxylic acid functionality. The presence of the 4-chlorophenyl group attached to the pyrazole ring is a common feature in many biologically active pyrazole derivatives, often contributing to enhanced potency. nih.govchemicalbook.commdpi.com The butyric acid side chain provides a flexible linker to the carboxylic acid group, which can influence the molecule's ability to interact with its biological target. This combination of structural features makes this compound a compound of significant interest for investigation as a potential therapeutic agent.

Academic Research Scope and Hypotheses for Pyrazole-1-Butyric Acid Derivatives

Research into pyrazole-1-butyric acid derivatives is driven by the hypothesis that the combination of the pyrazole core and the carboxylic acid side chain can lead to compounds with novel or improved pharmacological activities. The primary research scope includes the synthesis of new derivatives, characterization of their chemical and physical properties, and evaluation of their biological activities through in-vitro and in-vivo studies. nih.govmdpi.com Key hypotheses often revolve around the potential for these compounds to act as inhibitors of specific enzymes or as modulators of receptor activity. The structural modifications of the pyrazole ring and the length and nature of the carboxylic acid side chain are key areas of exploration to establish structure-activity relationships (SAR) and to optimize the therapeutic potential of this class of compounds. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-chlorophenyl)pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-11-5-3-10(4-6-11)12-7-9-16(15-12)8-1-2-13(17)18/h3-7,9H,1-2,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTBSXHHYFTNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrazole 1 Butyric Acid Derivatives, Including 3 4 Chlorophenyl Pyrazole 1 Butyric Acid

Foundational Synthetic Routes to Pyrazole (B372694) Scaffolds

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods for its synthesis. These foundational routes are crucial for preparing the core structure, which can then be further modified to introduce desired substituents.

Regioselective Synthesis of Substituted Pyrazoles

A primary challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can potentially yield two regioisomeric products. The outcome of the reaction is influenced by factors such as the nature of the substituents, the reaction conditions, and the type of catalyst used. semanticscholar.org

For the synthesis of a 3-substituted pyrazole, such as the 3-(4-chlorophenyl)pyrazole core, the regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl group of the dicarbonyl precursor. semanticscholar.org Steric and electronic effects play a significant role in directing this cyclocondensation. For instance, employing bulky substituents on either the dicarbonyl compound or the hydrazine can favor the formation of a specific regioisomer. organic-chemistry.org The choice of solvent and the use of acid or base catalysis can also significantly impact the regiochemical outcome. acs.org

Cyclization Strategies Involving Hydrazine and Carbonyl Precursors

The most classic and widely used method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govnih.gov To synthesize the 3-(4-chlorophenyl)pyrazole core, a suitable precursor would be 1-(4-chlorophenyl)-1,3-butanedione. The reaction of this diketone with hydrazine hydrate would lead to the formation of the desired pyrazole ring. nih.gov

The mechanism of this reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction conditions can be varied, with the use of solvents like ethanol or acetic acid, often with catalytic amounts of a mineral acid to facilitate the reaction. nih.gov

An alternative approach involves the use of α,β-unsaturated ketones or aldehydes as precursors. These can react with hydrazine in a Michael addition-cyclization sequence to afford pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis
Precursor 1Precursor 2ProductConditionsYield (%)Reference
1-(4-chlorophenyl)-1,3-butanedioneHydrazine hydrate3-(4-Chlorophenyl)-5-methyl-1H-pyrazoleEthanol, refluxNot specified nih.gov
ChalconesHydrazine hydratePyrazolinesAcetic acid, refluxNot specified
1,3-DiketonesArylhydrazine hydrochlorides1-Aryl-3,5-substituted pyrazolesDMAc, 10 N HCl (50 mol%), r.t.60-98 semanticscholar.org

Strategic Incorporation of Butyric Acid Chains and Halogenated Phenyl Moieties

To obtain the target molecule, 3-(4-Chlorophenyl)-pyrazole-1-butyric acid, two key functional groups must be introduced: the 4-chlorophenyl group at the 3-position of the pyrazole ring and the butyric acid chain at the 1-position.

The 4-chlorophenyl moiety is typically introduced by starting with a precursor that already contains this group. As mentioned, 1-(4-chlorophenyl)-1,3-butanedione is an ideal starting material for the cyclization reaction with hydrazine. nih.gov This diketone can be synthesized through a Claisen condensation between 4-chloroacetophenone and ethyl acetate.

Once the 3-(4-chlorophenyl)pyrazole is formed, the butyric acid chain can be introduced at the N1 position of the pyrazole ring. A common method for this transformation is the N-alkylation of the pyrazole with a suitable four-carbon electrophile. semanticscholar.org A typical reagent for this purpose is an ethyl 4-halobutyrate, such as ethyl 4-bromobutanoate. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). acs.org Following the alkylation, the ester is hydrolyzed to the carboxylic acid to yield the final product. The regioselectivity of the N-alkylation is a critical consideration, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. For 3-substituted pyrazoles, alkylation often favors the N1 position due to steric hindrance. acs.org

Table 2: N-Alkylation of Pyrazoles
Pyrazole SubstrateAlkylating AgentProductConditionsRegioselectivity (N1:N2)Reference
3-Substituted pyrazolesVarious electrophilesN1-Alkyl pyrazolesK2CO3, DMSOHigh N1 selectivity acs.org
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamideN2-alkylated productMgBr2, i-Pr2NEt, THF75:25 (N2:N1) thieme-connect.com
PyrazolesHaloalkanesN-Alkyl pyrazolesEnzymatic>99% nih.govnih.gov

Advanced Synthetic Approaches for Pyrazole-1-Butyric Acid Analogues

In addition to the classical methods, more advanced synthetic strategies have been developed to improve efficiency, diversity, and sustainability in the synthesis of pyrazole derivatives.

Catalytic Methods for Pyrazole Formation (e.g., Nano-ZnO Catalysis)

The use of catalysts can significantly enhance the efficiency and greenness of pyrazole synthesis. Heterogeneous catalysts, in particular, offer advantages such as ease of separation and reusability. Nano-zinc oxide (nano-ZnO) has emerged as an effective catalyst for the synthesis of pyrazole derivatives. For instance, nano-ZnO has been utilized in the one-pot, four-component synthesis of pyranopyrazoles in aqueous media, demonstrating its efficiency as a recyclable and environmentally friendly catalyst. While not directly applied to this compound, this methodology showcases the potential of nano-catalysis in pyrazole synthesis.

Multicomponent Reaction Paradigms for Structural Diversity

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their ability to generate complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to produce highly substituted pyrazoles. mdpi.com A one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles has been developed using a Sonogashira arylation of propynal diethylacetal followed by cyclocondensation with hydrazine hydrochloride. nih.gov This approach allows for the rapid assembly of the pyrazole core with a variety of aryl substituents. Such strategies could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.

Table 3: Multicomponent Reactions for Pyrazole Synthesis
Reaction TypeComponentsProductCatalyst/ConditionsReference
Three-componentAldehydes, β-ketoesters, hydrazinesPersubstituted pyrazolesYb(PFO)3Not specified
Four-componentAldehydes, malononitrile, β-ketoesters, hydrazine hydrateDihydropyrano[2,3-c]pyrazolesSodium gluconateNot specified
Three-componentEnaminones, aryl hydrazine hydrochlorides, alkynesAryl pyrazolesRhodium-catalyzed rsc.org

Optimization of Reaction Conditions for Yield and Purity of Derivatized Pyrazoles

The synthesis of pyrazole derivatives, including this compound, is a multi-faceted process where the final yield and purity of the product are highly dependent on the careful optimization of various reaction conditions. Key parameters that are frequently manipulated to enhance the efficiency of pyrazole synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time. Research into these factors has demonstrated that even slight modifications can lead to significant improvements in outcomes.

A foundational method for obtaining substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.gov The optimization of this classic transformation continues to be a subject of study. For instance, investigations have shown that the choice of solvent plays a critical role. The use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) has been found to produce better results and higher regioselectivity compared to commonly used polar protic solvents like ethanol. nih.gov Furthermore, accelerating the dehydration steps by adding a strong acid, like a 10 N solution of hydrochloric acid, to an amide solvent can lead to an increase in yield. nih.gov

Modern synthetic approaches have explored a wide range of catalysts to improve reaction efficiency, often under environmentally benign or "green" conditions. For instance, the use of a nano-ZnO catalyst has been shown to be highly effective in the condensation reaction between phenylhydrazine and ethyl acetoacetate, achieving yields as high as 95% in a short reaction time. mdpi.com Similarly, scandium triflate (Sc(OTf)₃) has been employed as a catalyst for the condensation of 1,3-diketones with hydrazines under solvent-free conditions at room temperature, highlighting a move towards more sustainable synthetic protocols. researchgate.net

The effect of different catalysts and solvents on the yield of pyrazole-based compounds was systematically studied in a model reaction involving 3-methyl-pyrazolone, 1,3-dimethyl barbituric acid, ammonium acetate, and benzaldehyde in refluxing water. The results underscore the significant impact of the catalyst on reaction efficiency.

Table 1: Effect of Various Catalysts and Solvents on a Model Pyrazole Synthesis

Catalyst Solvent Time (min) Yield (%)
Nano ZnO Water 30 92
L-proline Water 45 85
DABCO Water 60 82
No Catalyst Water 180 40
Nano ZnO Ethanol 45 80

Data derived from a model reaction for pyrazole-based pyrido[2,3-d]pyrimidine-diones. researchgate.net

Temperature is another critical variable that can be tuned to control reaction outcomes. In a temperature-controlled approach for the divergent synthesis of pyrazoles, it was found that simply adjusting the reaction temperature could produce the desired products in moderate to excellent yields. mdpi.com For the synthesis of certain 5-aryl-3-trifluoromethyl pyrazoles, the yield was observed to improve as the reaction temperature was increased to 60 °C. mdpi.com However, it is crucial to determine the optimal temperature, as exceeding it may not lead to further improvements and could potentially promote the formation of side products. mdpi.com

Optimization studies for multicomponent reactions, which are often used to build complex heterocyclic scaffolds, also provide valuable insights. In the synthesis of a pyrazole-based trifluoromethylated fused thiazolopyran, various catalysts and solvents were screened. The combination of L-proline (20 mol%) as a catalyst in refluxing ethanol was identified as the optimal condition, yielding the desired product in 92%.

Table 2: Optimization of a Four-Component Reaction for a Fused Pyrazole Derivative

Catalyst (mol%) Solvent Temperature (°C) Yield (%)
L-proline (20) Ethanol Reflux 92
Piperidine (20) Ethanol Reflux 75
Pyrrolidine (20) Ethanol Reflux 81
L-proline (10) Ethanol Reflux 84
L-proline (20) Water Reflux 65
L-proline (20) Acetonitrile Reflux 78
No Catalyst Ethanol Reflux No Product

Data derived from the synthesis of a pyrazole based trifluoromethyl substituted fused thiazolopyran scaffold. researchgate.net

Furthermore, advanced techniques like Utopia Point Bayesian Optimization (UPBO) have been utilized to explore a wide chemical space and identify optimal conditions for achieving high selectivity in the formation of N-methyl pyrazole constitutional isomers. nih.gov This approach successfully identified that basic solvents, such as pyrrolidine and tributylamine, could afford excellent selectivity and high conversion rates (88-95%), a departure from the typical acid-catalyzed conditions for Knorr pyrazole synthesis. nih.gov These findings collectively demonstrate that a systematic optimization of reaction parameters is essential for achieving high yield and purity in the synthesis of derivatized pyrazoles.

Conclusion

3-(4-Chlorophenyl)-pyrazole-1-butyric acid represents a molecule of interest within the field of medicinal chemistry, integrating the pharmacologically significant pyrazole (B372694) scaffold with a versatile carboxylic acid functionality. While specific research on this exact compound is limited, the extensive body of literature on related 3-(4-chlorophenyl)-pyrazole derivatives suggests a strong rationale for its investigation as a potential therapeutic agent. The established antifungal, antitubercular, anti-inflammatory, and anticancer activities of analogous compounds provide a solid foundation for future research. nih.govmdpi.comstrath.ac.uknih.gov Further studies are necessary to synthesize and characterize this compound, elucidate its precise mechanism of action, and fully evaluate its pharmacological profile through comprehensive in-vitro and in-vivo testing. Such research will be crucial in determining its potential to be developed into a novel therapeutic agent.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways for Diversified Analogues

The therapeutic potential of pyrazole (B372694) derivatives is intrinsically linked to the diversity of available analogues. The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space and facilitating comprehensive structure-activity relationship (SAR) studies. chim.itnih.gov Researchers are continuously exploring innovative pathways to functionalize the pyrazole core at positions 1, 3, 4, and 5, enabling the creation of libraries with varied steric and electronic properties. chim.it

Key synthetic strategies for generating diversified pyrazole analogues include:

Cyclocondensation Reactions: This classical and widely used method typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govslideshare.net The regioselectivity of this reaction can be controlled to produce specific isomers, and the use of various substituted hydrazines and dicarbonyls allows for extensive diversification. nih.gov For instance, the condensation of α,β-ethylenic ketones with arylhydrazines is a common route to 1,3,5-trisubstituted pyrazoles. nih.gov

1,3-Dipolar Cycloadditions: This approach offers another versatile route to the pyrazole ring, often involving the reaction of a diazo compound with an alkyne. nih.gov This method is particularly useful for accessing specific substitution patterns that may be difficult to achieve through cyclocondensation.

Multicomponent Reactions (MCRs): MCRs have gained significant popularity as they offer a step- and atom-economical approach to complex molecules from simple starting materials in a single pot. mdpi.com These reactions are highly efficient for generating libraries of pyrazole derivatives, including fused pyrazole systems like pyrano[2,3-c]pyrazoles, by combining three or more reactants. mdpi.comdundee.ac.uk

Late-Stage Functionalization: Modern synthetic efforts also focus on the direct modification of a pre-formed pyrazole ring. These techniques allow for the introduction of functional groups onto the core structure at a later stage of the synthesis, providing rapid access to a wide range of analogues for biological screening.

The versatility of these synthetic methods allows for the systematic modification of the pyrazole-1-butyric acid scaffold. By varying the substituent on the phenyl ring (e.g., replacing the chloro group at position 4), altering the length or branching of the butyric acid chain, and introducing diverse functional groups at other positions on the pyrazole ring, chemists can generate a vast library of compounds for biological evaluation. nih.gov

Table 1: Overview of Synthetic Methodologies for Pyrazole Derivatives

Synthetic Method Key Reactants Typical Products Advantages
Cyclocondensation 1,3-Diketones, Hydrazines 1,3,5-Trisubstituted pyrazoles Well-established, versatile, good yields nih.gov
1,3-Dipolar Cycloaddition Diazo compounds, Alkynes Substituted pyrazoles High regioselectivity, access to unique isomers nih.gov
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, Hydrazines, etc. Highly functionalized pyrazoles, Fused systems High efficiency, step economy, diversity-oriented mdpi.com

Identification of Undiscovered Biological Targets for Pyrazole-1-Butyric Acid Derivatives

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Approved drugs containing a pyrazole moiety act on various target classes, including enzymes like kinases and cyclooxygenases, and G-protein coupled receptors. nih.govmdpi.com Many pyrazole derivatives have been shown to interact with targets crucial in cancer progression, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and tubulin. mdpi.comdntb.gov.uanih.gov

While numerous targets for pyrazole-based compounds have been identified, the vast and largely unexplored chemical space of derivatives like 3-(4-Chlorophenyl)-pyrazole-1-butyric acid suggests that many more biological targets remain to be discovered. Identifying these novel targets is a key frontier in expanding the therapeutic applications of this compound class.

Strategies for novel target identification include:

Phenotypic Screening: This approach involves screening compound libraries in cell-based or whole-organism models to identify molecules that produce a desired physiological effect. Subsequent target deconvolution studies are then performed to identify the specific biological molecule responsible for the observed effect.

Computational Approaches: In silico methods are increasingly valuable for predicting potential protein targets. Molecular docking simulations can be used to screen a library of pyrazole derivatives against a large panel of protein structures to identify potential binding interactions. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also help predict biological activities and guide the design of compounds for specific targets. nih.goveurasianjournals.com

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, where a pyrazole derivative is immobilized and used as "bait" to capture its binding partners from cell lysates, can directly identify protein targets.

The identification of new targets for pyrazole-1-butyric acid derivatives could unlock therapeutic opportunities in a wide range of diseases beyond those currently associated with pyrazoles, such as neurodegenerative disorders, metabolic diseases, and infectious diseases. bohrium.comnih.gov

Table 2: Selected Biological Targets of Pyrazole-Based Compounds

Target Class Specific Examples Associated Therapeutic Area
Kinases EGFR, BTK, RET, BRAF, CDKs mdpi.comnih.govnih.gov Oncology
Enzymes Cyclooxygenase-2 (COX-2) Inflammation, Pain nih.gov
Receptors Formyl Peptide Receptor 1 (FPR1) nih.gov Inflammation
Structural Proteins Tubulin nih.gov Oncology
DNA DNA Intercalation/Binding nih.gov Oncology

Integration of Multi-Omics Data for Mechanistic Elucidation

Applying a multi-omics strategy to study this compound could yield deep mechanistic insights:

Transcriptomics (e.g., RNA-Seq): By analyzing changes in gene expression in cells treated with the compound, researchers can identify entire signaling pathways that are activated or inhibited. This can reveal off-target effects and provide a broader understanding of the compound's cellular impact.

Proteomics: This can be used to quantify changes in protein levels or post-translational modifications following compound treatment, confirming the downstream effects of pathway modulation. Thermal proteome profiling can also identify direct protein targets by measuring changes in protein thermal stability upon compound binding.

Metabolomics: This involves profiling endogenous small-molecule metabolites to assess how the compound alters cellular metabolism. This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes.

By integrating data from these different layers of biological information, a comprehensive picture of the compound's mechanism of action can be constructed. This holistic view is invaluable for predicting both efficacy and potential liabilities, guiding further optimization, and potentially identifying novel biomarkers to monitor treatment response.

Table 3: Application of Omics Technologies in Mechanistic Studies

Omics Technology Information Provided Potential Application for Pyrazole Derivatives
Transcriptomics Changes in global gene expression Identifying affected signaling pathways and downstream gene networks.
Proteomics Changes in protein abundance and modifications Validating target engagement and identifying off-target effects.
Metabolomics Alterations in cellular metabolic profiles Uncovering impacts on cellular energy and biosynthetic pathways.
Genomics Genetic variations influencing drug response Identifying patient populations most likely to respond to treatment.

Potential for Repurposing Existing Pyrazole Derivatives

Drug repurposing, or finding new therapeutic uses for existing approved drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. The broad spectrum of biological activities exhibited by the pyrazole class of compounds makes them ideal candidates for repurposing. nih.govnih.gov Several pyrazole-containing drugs have already been explored for new indications beyond their original approval. A notable example is Baricitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis, which has been repurposed for the treatment of alopecia and COVID-19. nih.gov

Given the structural similarity and shared chemical scaffold, existing pyrazole derivatives, including those related to this compound, could be systematically screened for new activities. Large-scale screening of known pyrazole compounds against diverse disease models, such as panels of cancer cell lines, pathogenic microbes, or viral assays, could rapidly identify new therapeutic opportunities. nih.govnih.gov This approach leverages the known characteristics of these molecules to accelerate their potential entry into clinical evaluation for new diseases.

Table 4: Examples of Marketed Pyrazole Drugs and Their Therapeutic Areas

Drug Name Primary Indication Potential Repurposing Area
Celecoxib (B62257) Anti-inflammatory (COX-2 inhibitor) mdpi.com Oncology, Alzheimer's disease
Crizotinib Oncology (ALK/ROS1 inhibitor) mdpi.com Other cancers driven by different kinase fusions
Baricitinib Rheumatoid Arthritis (JAK inhibitor) nih.gov Alopecia, COVID-19 nih.gov
Sildenafil Erectile Dysfunction (PDE5 inhibitor) nih.gov Pulmonary Hypertension nih.gov

Future Trajectories in Preclinical Lead Optimization

Once a promising pyrazole-1-butyric acid "hit" compound is identified, it must undergo a rigorous process of lead optimization to improve its properties into a drug candidate suitable for clinical trials. nih.govnih.gov This multiparameter optimization process aims to enhance potency and selectivity for the desired biological target while simultaneously improving its drug-like properties.

Future preclinical optimization for this compound class will likely focus on several key areas:

Structure-Based Drug Design: Using high-resolution crystal structures of the target protein in complex with a pyrazole ligand, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. Computational tools like molecular dynamics simulations can predict how structural changes will affect the compound's interaction with its target. nih.gov

Improving DMPK Properties: A major focus of lead optimization is tuning the molecule's Absorption, Distribution, Metabolism, and Excretion (DMPK) profile. nih.govresearchgate.net This involves modifying the structure to improve oral bioavailability, ensure adequate distribution to the target tissue, reduce metabolic liabilities, and achieve an appropriate half-life.

Reducing Off-Target Activity: As compounds are optimized for potency against their primary target, it is crucial to continually screen them against a panel of other proteins (e.g., kinases, ion channels) to ensure that undesirable off-target activities are not introduced.

Exploration of Prodrugs: For compounds with challenging properties, such as poor solubility or permeability, a prodrug strategy may be employed. This involves chemically modifying the compound to improve its delivery, with the active drug being released at the site of action.

The ultimate goal of lead optimization is to generate a preclinical candidate with a well-balanced profile of high potency, selectivity, and favorable pharmacokinetic and properties, positioning it for successful clinical development. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-pyrazole-1-butyric acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Route 1 : React 3-(4-chlorophenyl)acetic acid with hydrazine derivatives under acidic conditions to form the pyrazole core. Subsequent alkylation with butyric acid derivatives introduces the butyric acid moiety. Triethylamine and phosphorus oxychloride in dry dichloromethane at low temperatures (-10°C) enhance ketene intermediate formation, critical for cyclization .

  • Route 2 : Use a Vilsmeier-Haack reaction for formylation of pre-synthesized pyrazole intermediates, followed by oxidation to carboxylic acid derivatives .

  • Key Variables : Temperature, solvent polarity, and catalyst (e.g., triethylamine) significantly impact yield. For example, reactions under nitrogen atmospheres reduce side-product formation .

    Synthetic Route Key Reagents Yield Range Reference
    Cyclization via acid chloridePOCl₃, Et₃N, CH₂Cl₂65–88%
    Vilsmeier-Haack formylationDMF, POCl₃70–85%

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) for purity assessment. Retention time comparison with standards is critical if commercial data are unavailable .

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths and angles, with R-factor thresholds <0.08 indicating high accuracy .

    Technique Key Parameters Detection Limits Reference
    HPLCC18 column, 0.1% TFA in H₂O/MeOH0.1 µg/mL
    X-raySHELXL, Mo-Kα radiation (λ = 0.71073 Å)0.009 Å (mean C–C bond)

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes for pyrazole derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Track carbon/nitrogen migration during cyclization using ¹³C/¹⁵N-labeled precursors.
  • Kinetic Profiling : Monitor intermediates via time-resolved LC-MS to identify side reactions (e.g., hydrolysis of acid chloride intermediates) .
  • Computational Modeling : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict transition states and energy barriers, explaining regioselectivity in pyrazole formation .

Q. What strategies optimize biological activity screening for 3-(4-chlorophenyl)-pyrazole derivatives?

  • Methodological Answer :

  • In Vitro Assays : Test antifungal activity via microbroth dilution (MIC values ≤1.56 µg/mL against A. baumannii) .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3 to enhance membrane permeability .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., fungal CYP51), validating results with mutagenesis studies .

Q. How do crystallographic data resolve discrepancies in molecular geometry predictions?

  • Methodological Answer :

  • Twinning Analysis : For ambiguous diffraction patterns, use SHELXD to deconvolute twinned crystals, improving data-to-parameter ratios (>14:1) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing anomalies .

Q. What computational approaches validate metabolite identification in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS Fragmentation : Compare product ion scans of metabolites (e.g., 3-(4-chlorophenyl)-4-hydroxybutyric acid) with synthetic standards .
  • Molecular Dynamics (MD) : Simulate metabolic pathways (e.g., hydroxylation) using Gaussian 09 to predict chiral center formation .

Data Contradiction Management

Q. How should researchers address conflicting purity data from suppliers?

  • Methodological Answer :

  • Cross-Validation : Combine HPLC (for purity), NMR (for structural integrity), and elemental analysis (C/H/N ratios) when suppliers omit analytical data .
  • In-House Synthesis : Reproduce the compound using peer-reviewed protocols (e.g., cyclization routes in ) to establish a internal reference standard.

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